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Compound of Interest

Compound Name: EG00229 trifluoroacetate

Cat. No.: B15583899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding characteristics of

the small molecule antagonist, EG00229 trifluoroacetate, to its target, Neuropilin-1 (NRP1).

The information presented herein is curated from peer-reviewed scientific literature and is

intended to serve as a detailed resource for researchers in the fields of oncology, angiogenesis,

and drug development.

The Binding Site of EG00229 on Neuropilin-1
EG00229 is a selective antagonist of Neuropilin-1 (NRP1), a co-receptor for vascular

endothelial growth factor A (VEGF-A) that plays a critical role in angiogenesis, tumor

progression, and immune regulation.[1][2] Structural and biochemical studies have elucidated

the precise binding location of EG00229 on NRP1, providing a molecular basis for its inhibitory

activity.

1.1. Localization to the b1 Domain:

EG00229 binds to the b1 domain of the extracellular region of NRP1.[2][3][4] This is the same

binding pocket that recognizes the C-terminal region of VEGF-A, specifically the portion

encoded by exon 8.[3][4] By occupying this site, EG00229 competitively inhibits the interaction

between VEGF-A and NRP1.[5] This inhibitory action is specific, as EG00229 does not affect

the binding of VEGF-A to its primary signaling receptors, VEGFR-1 and VEGFR-2.[5]
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1.2. Key Molecular Interactions:

The binding of EG00229 to the NRP1 b1 domain is characterized by a series of specific

molecular interactions. X-ray crystallography studies of the EG00229-NRP1 b1 complex (PDB

ID: 3I97) have provided a detailed view of this interaction at a resolution of 2.9 Å.[1][6]

The arginine moiety of EG00229 fits into the binding pocket, with its guanidinium group forming

key hydrogen bonds.[1] The carboxylate group of the ligand also forms crucial interactions

within the pocket.[4] Molecular dynamics simulations and crystallographic data have identified

several key amino acid residues in the NRP1 b1 domain that are critical for the binding of

EG00229. These include:

Hydrogen Bonds: T316, P317, D320, S346, T349, and Y353 are involved in forming

hydrogen bonds with the ligand.[7]

Other Interactions: Residues such as Y297 and W301 also contribute to the binding affinity.

[7]

Mutagenesis studies have confirmed the importance of these residues in the binding of both

VEGF-A and EG00229 to the NRP1 b1 domain.[2][4]

Quantitative Binding Data
The inhibitory potency of EG00229 has been quantified in various assays. The half-maximal

inhibitory concentration (IC50) is a common metric used to express the compound's efficacy in

displacing VEGF-A from NRP1.
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Assay Description Cell Line/System IC50 Value (µM) Reference

Inhibition of

biotinylated VEGF-A

(bt-VEGF-A) binding

to purified NRP1 b1

domain

Cell-free assay 3 [5]

Inhibition of 125I-

VEGF-A binding to

NRP1

Porcine Aortic

Endothelial (PAE)

cells expressing

NRP1 (PAE/NRP1)

8 [2][5]

Inhibition of 125I-

VEGF-A binding to

NRP1

Human Umbilical Vein

Endothelial Cells

(HUVECs)

23 [5]

Inhibition of VEGF-A

binding to NRP1

A549 (lung

carcinoma) and

DU145 (prostate

carcinoma) cells

Similar potency to

PAE/NRP1 cells
[5]

Experimental Protocols
The characterization of the EG00229-NRP1 interaction has been accomplished through a

combination of biophysical, biochemical, and cell-based assays.

3.1. X-ray Crystallography:

To determine the three-dimensional structure of the EG00229-NRP1 complex, the following

general steps were employed:

Protein Expression and Purification: The human NRP1 b1 domain (residues 273–427) was

expressed and purified.[1]

Crystallization: The purified NRP1 b1 domain was co-crystallized with EG00229.

Data Collection and Structure Determination: X-ray diffraction data were collected from the

crystals, and the structure was solved and refined to a resolution of 2.9 Å.[1][6] The atomic
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coordinates and structure factors were deposited in the Protein Data Bank under the

accession code 3I97.[6]

3.2. Competitive Binding Assays:

These assays were used to quantify the ability of EG00229 to inhibit the binding of VEGF-A to

NRP1.

Cell-Based Assay:

Porcine Aortic Endothelial (PAE) cells engineered to express NRP1 (PAE/NRP1) were

cultured in 24-well plates.[2]

Cells were incubated with increasing concentrations of EG00229 (0.1–100 µM).[2]

A constant concentration of radiolabeled 125I-VEGF-A165 (0.1 nM) was then added.[2]

Nonspecific binding was determined in the presence of a 100-fold excess of unlabeled

VEGF-A.[2]

After incubation, the cells were washed, and the bound radioactivity was measured to

determine the IC50 value.[2]

Cell-Free Assay:

Microtiter plates were coated with the purified recombinant NRP1 b1 domain.[2]

The plates were incubated with a constant concentration of biotinylated VEGF-A165 (0.25

nM) in the presence of varying concentrations of EG00229.[2]

The amount of bound biotinylated VEGF-A was detected using a streptavidin-peroxidase

conjugate and a colorimetric substrate.[2]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy was utilized to confirm that EG00229 binds to the same site on the NRP1

b1 domain as a peptide fragment of VEGF-A.[2][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.rcsb.org/structure/3I97
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2841442/
https://pubs.acs.org/doi/10.1021/jm901755g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Labeling: The NRP1 b1 domain was isotopically labeled with 15N.[4]

NMR Spectra Acquisition: Two-dimensional 1H-15N HSQC NMR spectra of the 15N-labeled

NRP1 b1 domain were recorded in the absence and presence of saturating concentrations of

EG00229.[4]

Chemical Shift Perturbation Mapping: Ligand-induced chemical shift changes in the protein's

backbone amide signals were monitored to identify the residues in the binding interface.[4]

Signaling Pathways and Functional Consequences
The binding of EG00229 to NRP1 disrupts the formation of the NRP1/VEGF-A/VEGFR2 ternary

complex, leading to the attenuation of downstream signaling pathways that are crucial for

angiogenesis and cell migration.

4.1. Inhibition of VEGFR2 Phosphorylation:

By preventing the interaction of VEGF-A with NRP1, EG00229 reduces the VEGF-A-induced

tyrosine phosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs).[4]

This indicates a dampening of the primary signaling cascade initiated by VEGF-A.

4.2. Attenuation of Cell Migration:

EG00229 has been shown to attenuate VEGF-A-induced migration of HUVECs, a key process

in the formation of new blood vessels.[4]

4.3. Anti-Tumor and Immune Modulatory Effects:

In addition to its anti-angiogenic effects, EG00229 has demonstrated anti-tumor activity by

reducing the viability of A549 lung carcinoma cells and enhancing the efficacy of

chemotherapeutic agents.[4] Furthermore, it has been shown to block pro-tumorigenic M2

polarization in glioma-associated microglia and macrophages and to reduce the production of

Transforming Growth Factor Beta (TGFβ) in regulatory T-cells.[1]

Visualizations
The following diagrams illustrate the key concepts described in this guide.
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Caption: EG00229 competitively binds to the NRP1 b1 domain, blocking VEGF-A interaction

and subsequent signaling.
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Experimental Workflow for IC50 Determination
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Caption: Workflow for determining the IC50 of EG00229 using a competitive cell-based binding

assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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